molecular formula C8H9ClS B1585470 4-Chloro-2,5-dimethylbenzenethiol CAS No. 59962-29-7

4-Chloro-2,5-dimethylbenzenethiol

Cat. No.: B1585470
CAS No.: 59962-29-7
M. Wt: 172.68 g/mol
InChI Key: OJYSHGUXHULIBN-UHFFFAOYSA-N
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Description

4-Chloro-2,5-dimethylbenzenethiol is an organic compound with the molecular formula C8H9ClS It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,5-dimethylbenzenethiol can be synthesized through several methods. One common approach involves the chlorination of 2,5-dimethylbenzenethiol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 4-position of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to achieve efficient chlorination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-dimethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form sulfonic acids or disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids or disulfides.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

4-Chloro-2,5-dimethylbenzenethiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying thiol-based biochemical processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-dimethylbenzenethiol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds, interact with metal ions, and participate in redox reactions. These interactions can affect molecular targets and pathways, leading to diverse chemical and biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylbenzenethiol: Similar structure but lacks the chlorine atom at the 4-position.

    4-Chlorobenzenethiol: Similar structure but lacks the methyl groups at the 2- and 5-positions.

    2,5-Dimethylbenzenethiol: Similar structure but lacks the chlorine atom at the 4-position.

Uniqueness

4-Chloro-2,5-dimethylbenzenethiol is unique due to the presence of both chlorine and methyl substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-chloro-2,5-dimethylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYSHGUXHULIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208679
Record name 4-Chloro-2,5-dimethylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59962-29-7
Record name 4-Chloro-2,5-dimethylbenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59962-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,5-dimethylbenzenethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059962297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2,5-dimethylbenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5-dimethylbenzenethiol
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Synthesis routes and methods

Procedure details

The thioether (A) was obtained as an oil having a satisfactory NMR spectrum (200 MHz/CDCl3): 2.33 (s, 3H), 2.42 (s, 3H), 5.37 (s, 2H), 7.26 (s, 1H), 7.35 (s, 1H) from (4-chloro-2,5-dimethylphenylthio)aceti acid, itself obtained from 4-chloro-2,5-dimethylbenzenethiol, in both cases using analogous procedures to those described in Example 13.
Name
thioether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,5-dimethylbenzenethiol
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4-Chloro-2,5-dimethylbenzenethiol
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4-Chloro-2,5-dimethylbenzenethiol
Reactant of Route 4
4-Chloro-2,5-dimethylbenzenethiol
Reactant of Route 5
4-Chloro-2,5-dimethylbenzenethiol
Reactant of Route 6
4-Chloro-2,5-dimethylbenzenethiol

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